2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Description
Properties
IUPAC Name |
2,4-dioxo-1H-3,1-benzoxazine-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO5S/c9-16(13,14)4-1-2-6-5(3-4)7(11)15-8(12)10-6/h1-3H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRUKOOOADWBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185947 | |
| Record name | 1,4-Dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74171-22-5 | |
| Record name | 1,4-Dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74171-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride typically involves the sulfonylation of a precursor compound . The reaction conditions often include the use of a sulfonyl chloride reagent in the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound is studied for its potential biological activities and its role in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Benzoxazine Derivatives
Key Observations :
- Reactivity : Sulfonyl chlorides exhibit superior electrophilicity compared to sulfonic acids or carboxylic acids, enabling efficient coupling with amines .
- Pharmaceutical Relevance : The trifluoromethyl derivative () highlights the role of fluorine in improving drug-like properties, whereas the target compound’s sulfonyl chloride group is more suited for intermediate synthesis .
Comparison with Non-Benzoxazine Sulfonyl Chlorides
Key Observations :
- Heterocyclic Influence : Benzoxazine derivatives are prioritized in drug development due to their fused oxygen-nitrogen ring system, contrasting with benzothiazoles (common in materials) or simple aryl sulfonyl chlorides .
Pharmacological Comparison: Efavirenz vs. Target Compound
Limitations and Discrepancies
- Data Gaps : Melting points, solubility, and stability data for the target compound are absent in the evidence, necessitating experimental validation.
Biological Activity
2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a compound of interest due to its potential biological activities. This benzoxazine derivative has been studied for its pharmacological properties, particularly in the context of medicinal chemistry. The compound's structure suggests various mechanisms of action that could be beneficial in treating several diseases.
- Chemical Formula : C8H4ClNO5S
- Molecular Weight : 251.64 g/mol
- CAS Number : 22671618
Biological Activity
Research indicates that derivatives of benzoxazine compounds exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies suggest that benzoxazine derivatives possess antibacterial and antifungal properties. The presence of the sulfonyl chloride group may enhance these activities by facilitating interactions with microbial enzymes or membranes.
- Anticancer Properties : Benzoxazines have been evaluated for their potential anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzoxazine derivatives and their evaluation against bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
In vitro studies have demonstrated that benzoxazine derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the induction of G1 phase arrest and apoptosis through the activation of caspases .
Anti-inflammatory Activity
Research has shown that certain benzoxazine derivatives can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages, indicating a potential anti-inflammatory mechanism. These findings suggest that modifications to the benzoxazine structure can lead to enhanced anti-inflammatory effects .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
